5-tert-butyl-N',N',2-trimethylfuran-3-carbohydrazide
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Overview
Description
5-tert-butyl-N’,N’,2-trimethylfuran-3-carbohydrazide is an organic compound with a complex structure that includes a furan ring, a carbohydrazide group, and several tert-butyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N’,N’,2-trimethylfuran-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-tert-butyl-2-methylfuran with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N’,N’,2-trimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbohydrazide group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides
Scientific Research Applications
5-tert-butyl-N’,N’,2-trimethylfuran-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5-tert-butyl-N’,N’,2-trimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-o-anisidine: Similar in structure but with an anisidine group instead of a furan ring.
3,4,3’,4’-Tetra-tert-butyl-2,2’-bithiophene: Contains tert-butyl groups but has a bithiophene core instead of a furan ring.
Uniqueness
5-tert-butyl-N’,N’,2-trimethylfuran-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. Its furan ring and carbohydrazide group make it particularly versatile for various synthetic and biological applications .
Properties
CAS No. |
299921-25-8 |
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Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
5-tert-butyl-N',N',2-trimethylfuran-3-carbohydrazide |
InChI |
InChI=1S/C12H20N2O2/c1-8-9(11(15)13-14(5)6)7-10(16-8)12(2,3)4/h7H,1-6H3,(H,13,15) |
InChI Key |
XALFDJRCIURNSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NN(C)C |
Origin of Product |
United States |
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